4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-8-17-19(25-13)20(24-12-22-17)26-6-4-14(5-7-26)10-27-18-9-16(15-2-3-15)21-11-23-18/h8-9,11-12,14-15,25H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUYJGIZJCKPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves a multistep process:
Formation of pyrrolopyrimidine core: : Starting with readily available starting materials, the pyrrolopyrimidine core is synthesized via cyclization reactions.
Substitution Reactions: : The pyrrolopyrimidine core undergoes selective substitution at specific positions to introduce the necessary functional groups.
Final Assembly: : The final compound is assembled through careful protection and deprotection steps, ensuring the correct placement of substituents.
Industrial Production Methods
In an industrial setting, the production of this compound necessitates rigorous control over reaction conditions, including temperature, solvent choice, and purification steps. Scaled-up synthesis might involve continuous flow chemistry techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen to form oxo derivatives.
Reduction: : Conversion of functional groups to their reduced forms.
Substitution: : Replacing existing substituents with new groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reactions: : Utilize electrophilic and nucleophilic reagents under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific substituents involved but generally lead to derivatives with varied pharmacological properties.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing novel chemical entities with potential therapeutic applications.
Biology
Investigated for its biological activity against various cellular targets.
Medicine
Explored as a candidate for drug development, especially in the treatment of specific diseases due to its unique molecular structure.
Industry
Utilized in the design of advanced materials and chemical intermediates in industrial processes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific proteins or enzymes involved in biological pathways.
Pathways Involved: : Alters signaling pathways leading to desired biological outcomes, such as inhibition of disease progression.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
- 4-(6-Chloro-2,3-dihydroindol-1-yl)-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS Example 8): Core: Pyrrolo[2,3-d]pyrimidine (vs. pyrrolo[3,2-d]pyrimidine in the target compound). Substituents: A 4-nitrophenyl group at position 6 and a 6-chloro-2,3-dihydroindole at position 3.
Pyrido-Pyrimidine and Thiazolo-Pyrimidine Derivatives
- 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (Compound 12):
- Core : A tricyclic system integrating pyrrolo, thiazolo, and pyrimidine rings.
- Substituents : Methoxyphenyl and chlorophenyl groups.
- Key Difference : The thiazolo ring introduces sulfur, which may influence metabolic stability and binding affinity compared to the oxygen-rich piperidine substituent in the target compound.
Morpholine/Piperidine-Substituted Derivatives
- 6-[3-(4-Morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one (Compound in ): Core: Pyrido[4,3-d]pyrimidinone. Substituents: A morpholinylpropyl chain and piperidinyl group. Key Difference: The morpholine moiety enhances solubility due to its oxygen atom, whereas the cyclopropylpyrimidine in the target compound may prioritize lipophilicity for membrane penetration.
Pharmacological and Physicochemical Comparisons
*Estimated based on cyclopropyl’s contribution to lipophilicity.
Biological Activity
The compound 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a complex organic molecule that belongs to the class of heterocyclic compounds. Its intricate structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features multiple functional groups, including:
- A piperidine ring , which is often associated with various pharmacological activities.
- A pyrimidine derivative , known for its role in nucleic acid structure and function.
- A pyrrolo[3,2-d]pyrimidine moiety , which has been linked to kinase inhibition and other biological activities.
The structural complexity of this compound indicates its potential for diverse biological activity, particularly in the context of drug development.
The biological activity of this compound is likely mediated through its interaction with specific protein targets. Similar compounds have been shown to act as inhibitors of protein kinases, particularly those involved in critical signaling pathways such as the PI3K-AKT-mTOR pathway. These interactions can lead to downstream effects on cell proliferation, survival, and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant inhibitory effects on various kinases. For instance, compounds structurally related to the target compound have been shown to inhibit PKB (also known as AKT) with high selectivity. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment.
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | PKB | 50 | 28-fold vs PKA |
| Compound B | JAK3 | 100 | High |
In Vivo Studies
In vivo studies involving similar compounds have reported promising results in tumor xenograft models. For example, one study indicated that a related pyrrolo[3,2-d]pyrimidine compound significantly inhibited tumor growth at well-tolerated doses in nude mice. The modulation of biomarkers associated with PKB signaling was also observed, indicating the compound's potential utility in therapeutic contexts.
Case Studies and Research Findings
-
Case Study: Antitumor Activity
- A study evaluating a series of pyrrolo[3,2-d]pyrimidine derivatives found that certain modifications led to enhanced potency against tumor cells while maintaining acceptable pharmacokinetic profiles. The introduction of substituents on the piperidine ring significantly influenced both selectivity and efficacy against cancer cell lines.
-
Case Study: Immunological Disorders
- Research has highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives in treating immunological disorders by inhibiting JAK3. This inhibition can modulate immune responses and has implications for conditions like rheumatoid arthritis and lupus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
